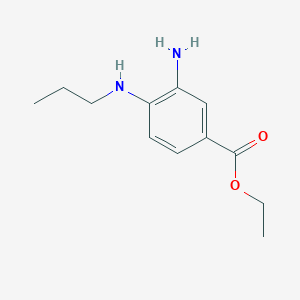

Ethyl 3-amino-4-(propylamino)benzoate

Descripción

Ethyl 3-amino-4-(propylamino)benzoate (CAS: 848819-85-2) is a benzoate derivative featuring amino and propylamino substituents at the 3- and 4-positions of the benzene ring. It serves as a key intermediate in pharmaceutical synthesis, particularly for benzimidazole derivatives, as evidenced by its use in condensation reactions with aldehydes . The compound crystallizes in a triclinic system (space group $ P1 $) with cell parameters $ a = 4.4914 \, \text{Å}, b = 12.0828 \, \text{Å}, c = 12.8763 \, \text{Å} $, and angles $ \alpha = 62.494^\circ, \beta = 81.055^\circ, \gamma = 83.494^\circ $, forming intramolecular N–H⋯O hydrogen bonds that stabilize its six-membered envelope conformation .

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 3-amino-4-(propylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-7-14-11-6-5-9(8-10(11)13)12(15)16-4-2/h5-6,8,14H,3-4,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARBHZNYQTWNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288574 | |

| Record name | Ethyl 3-amino-4-(propylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848819-85-2 | |

| Record name | Ethyl 3-amino-4-(propylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848819-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-4-(propylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution on Ethyl 4-fluoro-3-nitrobenzoate

- Reaction : Ethyl 4-fluoro-3-nitrobenzoate undergoes nucleophilic substitution with propylamine to introduce the propylamino group at the 4-position.

- Conditions : The reaction is typically performed in dry dichloromethane at room temperature under nitrogen atmosphere.

- Base : N,N-Diisopropylethylamine (DIPEA) is added dropwise to neutralize the generated HF and promote substitution.

- Procedure : Propylamine is slowly added to the mixture and stirred overnight.

- Workup : The reaction mixture is washed with sodium carbonate solution and dichloromethane, dried over magnesium sulfate, and solvent removed by rotary evaporation.

- Purification : Recrystallization from hot hexane yields yellow needle-like crystals of the intermediate (ethyl 3-nitro-4-(propylamino)benzoate).

This step is crucial as it sets the stage for the reduction of the nitro group to the amino group in the next step.

Reduction of Nitro Group to Amino Group

- Catalysts : Palladium on activated carbon (10%) or palladium(II) hydroxide are commonly used.

- Hydrogenation Conditions : The reaction is carried out under hydrogen gas atmosphere, typically at room temperature or slightly elevated temperatures (e.g., 20°C).

- Solvents : Methanol or a mixture of methanol and ethyl acetate is used as solvent.

- Reaction Time : Varies from 1 hour to 5 hours depending on catalyst and scale.

- Procedure : The nitro-substituted intermediate is dissolved in solvent, catalyst added, and stirred under hydrogen.

- Post-reaction : The catalyst is removed by filtration (e.g., through Celite or nylon), and the filtrate concentrated.

- Purification : Column chromatography or recrystallization is employed to isolate Ethyl 3-amino-4-(propylamino)benzoate with high purity.

Yields reported are very high, typically around 99%, indicating the efficiency of catalytic hydrogenation in this transformation.

| Step | Starting Material | Reagents/Catalysts | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1. Nucleophilic substitution | Ethyl 4-fluoro-3-nitrobenzoate | Propylamine, DIPEA | Dry dichloromethane | Room temp | Overnight | Not specified | Recrystallization purification |

| 2. Reduction of nitro group | Ethyl 3-nitro-4-(propylamino)benzoate | Pd/C (10%) or Pd(OH)2, H2 gas | Methanol or MeOH/ethyl acetate | 20°C - RT | 1-5 h | ~99% | Filtration, chromatography purification |

- The use of palladium catalysts under mild hydrogenation conditions ensures selective reduction of the nitro group without affecting the ester functionality.

- The choice of solvent mixture (methanol and ethyl acetate) improves solubility and reaction kinetics.

- The presence of DIPEA in the substitution step prevents side reactions by scavenging acidic byproducts.

- Purification by recrystallization or chromatography yields analytically pure products, as confirmed by NMR spectroscopy (e.g., 1H-NMR data showing characteristic aromatic and aliphatic proton signals).

- Alternative amines or substituted amines can be used in the nucleophilic substitution step to prepare analogs.

- Hydrogenation conditions can be adjusted depending on scale and catalyst availability.

- Some methods report direct reductive amination approaches, but the two-step substitution followed by reduction remains the most reliable and high-yielding method.

The preparation of this compound is effectively achieved through a two-step process involving nucleophilic aromatic substitution of ethyl 4-fluoro-3-nitrobenzoate with propylamine, followed by catalytic hydrogenation of the nitro group to the amino group. This method provides high yields and purity, with well-established reaction conditions and purification protocols. The use of palladium catalysts under hydrogen atmosphere is central to the reduction step, while DIPEA facilitates the substitution reaction. These methods are supported by detailed experimental data and spectral characterization, ensuring reproducibility and reliability for research and industrial applications.

Análisis De Reacciones Químicas

Ethyl 3-amino-4-(propylamino)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amino and propylamino groups can participate in substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride, while not precisely "Ethyl 3-amino-4-(propylamino)benzoate," shares a similar core structure and offers insights into the applications of benzoate compounds in general. This compound, with the molecular formula , has a molecular weight of 301.82 g/mol. It is used in peptide synthesis as a carboxyl activating agent in organic synthesis. The compound facilitates the formation of amide bonds by activating carboxyl groups for reaction with primary amines, resulting in the formation of O-acylisourea intermediates, which subsequently react with amino groups to create stable amide linkages.

Scientific Research Applications

- Peptide Synthesis : It is extensively used in peptide synthesis due to its ability to activate carboxyl groups, which is vital for amide bond formation.

- Drug Development : It has potential applications in drug development, particularly in the context of β3-adrenoceptor agonism, which may be beneficial for treating conditions like preterm labor.

- Cosmetics : Synthetic and semi-synthetic polymers, including cosmetic polymers, are used for creating nanoparticles that deliver fragrances and other cosmetically active nutrients . These polymers can modify the release profile of active ingredients and reduce the risk of evaporation .

- Local Anesthetic Effect : Certain benzoate compounds have demonstrated a good local anesthetic effect .

Structural Analogues and Related Compounds

Several compounds share structural characteristics or functional roles with Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride:

- Optically Active Antifungal Azoles : These compounds have shown potent antifungal activity .

- Benzimidazole Compounds : These compounds are designed and synthesized as STING agonists .

Experimental Synthesis

The synthesis of Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride typically involves several steps:

- Interaction with carboxyl groups to form amide bonds.

- Activation of carboxyl groups in biological molecules.

- Reaction with primary amines.

One synthetic approach involves reacting a compound with ethyl bromoacetate in the presence of triethylamine to yield an N-substituted glycinate . This glycinate then reacts with a carbamate to produce an imidazolidine-2,4-dione .

Another experimental procedure involves adding N,N-diisopropylethylamine dropwise to a stirred solution of ethyl 4-fluoro-3-nitrobenzoate in dry dichloromethane . Propylamine is added slowly with stirring, and the mixture is stirred overnight at room temperature under . The mixture is then washed with a 10% solution, and the organic fractions are pooled and dried over . Recrystallization with hot hexane affords the desired compound as yellow needle-like crystals .

Interaction studies involving Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride indicate that the compound effectively forms stable amide bonds with primary amines and can influence biochemical pathways through its interaction with carboxylic acids. Its specificity for certain receptors also highlights its potential therapeutic roles in modulating biological responses.

Biological activity experiments have shown that compounds 4d, 4g, 4j, 4k, 4n, and 4o had a good local anesthetic effect . The acute toxicity tests also indicated that the target compounds had low toxicity .

Polymers in Cosmetics

Polymers, including those based on benzoate derivatives, play a crucial role in cosmetics . They function as film formers, fixatives, rheology modifiers, emulsifiers, and more . Cosmetic polymers are also utilized in the preparation of nanoparticles for delivering fragrances and other active nutrients, modifying their release profiles and reducing evaporation risks .

Magnetic Resonance Imaging (MRI) Evaluation

Mecanismo De Acción

The mechanism of action of Ethyl 3-amino-4-(propylamino)benzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes. This binding reduces the passage of sodium ions through the channels, thereby blocking the conduction of nerve impulses and resulting in a loss of local sensation .

Comparación Con Compuestos Similares

Substituent Variations and Electronic Effects

Ethyl 3-amino-4-(propylamino)benzoate is distinguished by its dual amino and propylamino groups, which contrast with related compounds:

- Ethyl 3-nitro-4-(propylamino)benzoate: Replacing the 3-amino group with a nitro substituent introduces strong electron-withdrawing effects, altering intermolecular interactions. The nitro derivative exhibits intermolecular hydrogen bonds rather than intramolecular ones, leading to distinct crystal packing .

- Ethyl 4-((3,3,3-trifluoro-2-(trifluoromethyl)propanoyl)amino)benzoate: Fluorinated substituents significantly elevate lipophilicity and metabolic stability, making this analogue suitable for applications requiring enhanced bioavailability .

Steric and Conformational Differences

- Alkyl Chain Variations: Ethyl 3-amino-4-(methylamino)benzoate (CAS: 66315-23-9) and Ethyl 3-amino-4-(isopropylamino)benzoate (CAS: 1187570-89-3) differ in alkyl chain length and branching.

- Thioether vs. Ether Linkages: In I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate), the thioether linkage reduces hydrogen-bonding capacity compared to the target compound’s amino groups, impacting solubility and reactivity .

Hydrogen Bonding and Crystal Packing

The intramolecular N–H⋯O hydrogen bond in this compound results in a planar six-membered ring (displacement of $ -0.116 \, \text{Å} $ for O4), enhancing molecular stability . By contrast, Ethyl 3-nitro-4-(propylamino)benzoate relies on intermolecular hydrogen bonds, leading to a more extended crystal lattice .

Physicochemical Properties

*Predicted using analogous structures; †Estimated via computational tools.

Actividad Biológica

Ethyl 3-amino-4-(propylamino)benzoate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H18N2O2

- Molecular Weight : 222.288 g/mol

- CAS Number : 312922-00-2

This compound is characterized by its amine and ester functional groups, which play crucial roles in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Interaction : The compound has been noted for its potential as a β3-adrenoceptor agonist, which may have implications in treating conditions such as preterm labor by modulating uterine contractions through cAMP signaling pathways .

- Enzyme Inhibition : Similar compounds have shown activity against dihydropteroate synthase, an enzyme involved in folate biosynthesis, suggesting that this compound could exhibit antimicrobial properties .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. The compound was evaluated against various bacterial strains, demonstrating significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Pharmacological Characterization

In vitro and in vivo studies have characterized the pharmacological profile of this compound:

- In vitro Studies : The compound increased cAMP levels in human neuroblastoma cells and uterine smooth muscle cells, indicating its role as a β3-adrenoceptor agonist .

- In vivo Studies : Animal models demonstrated that administration of the compound resulted in reduced oxytocin-induced contractions, further supporting its therapeutic potential in obstetrics .

Case Study 1: Preterm Labor Treatment

A clinical study investigated the efficacy of this compound as a treatment for preterm labor. Patients receiving the compound exhibited a significant reduction in uterine contractions compared to placebo controls. The study highlighted the compound's potential to enhance maternal-fetal outcomes by delaying premature labor onset.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, this compound was administered to mice infected with Staphylococcus aureus. Results showed a marked decrease in bacterial load in treated mice compared to untreated controls, suggesting a promising avenue for further development as an antibiotic agent.

Q & A

Basic: What synthetic methodologies are commonly employed for Ethyl 3-amino-4-(propylamino)benzoate, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing a nitro precursor (e.g., ethyl 3-nitro-4-(propylamino)benzoate) in ethanol with reducing agents or reacting intermediates like 3-amino-4-(propylamino)benzoic acid with ethylating agents. For example, derivatives are synthesized by refluxing the amino-substituted benzoate with aldehydes in dimethylformamide (DMF) at 130°C, followed by recrystallization from ethyl acetate . Key optimization factors include solvent polarity (ethanol vs. DMF), acid catalysts (e.g., glacial acetic acid), and reaction time (2–4 hours) to balance yield and purity .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Spectroscopy:

1H/13C NMR confirms amine and ester functionalities, with aromatic protons appearing at δ 6.5–8.0 ppm. IR spectroscopy identifies N–H stretches (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹). - Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and hydrogen bonding. For example, the triclinic crystal system (space group P1) shows unit cell parameters: a = 4.4914 Å, b = 12.0828 Å, c = 12.8763 Å, with intramolecular N–H⋯O interactions .

Advanced: How do hydrogen bonding and π–π interactions influence the crystal packing of this compound?

Answer:

SCXRD analysis reveals that N–H groups form intermolecular hydrogen bonds with ester carbonyl oxygen (N–H⋯O, ~2.8 Å), creating infinite chains along the a-axis. π–π stacking between benzene rings (centroid distance: 3.67 Å) stabilizes the lattice . Graph set analysis (R₂²(8) motifs) classifies these interactions, highlighting their role in supramolecular assembly .

Advanced: What challenges arise in refining the crystal structure of this compound, and how does SHELXL improve validation?

Answer:

Challenges include resolving disorder in the propylamino chain and validating hydrogen atom positions. SHELXL refines anisotropic displacement parameters and applies restraints to H-atom geometries, reducing R1 values to <0.05. The software’s robust handling of twinned data and high-resolution refinements ensures structural reliability .

Basic: How can researchers assess the biological activity of derivatives of this compound?

Answer:

Derivatives (e.g., benzimidazole analogs) are evaluated via in vitro assays targeting specific enzymes or receptors. For instance, condensation products with nitrobenzaldehyde are screened for antimicrobial activity using broth dilution methods. Purity is confirmed via HPLC before testing, with IC50 values calculated from dose-response curves .

Advanced: What strategies resolve contradictions in reported crystallographic data for structurally similar benzoates?

Answer:

Discrepancies in unit cell parameters or hydrogen bond lengths (e.g., between ethyl 3-nitro-4-(propylamino)benzoate and its morpholino analog) are addressed by:

Re-evaluating data collection conditions (temperature, radiation source).

Applying Hirshfeld surface analysis to compare interaction fingerprints.

Cross-validating with spectroscopic data to rule out polymorphism .

Advanced: How do substituents on the amino group affect the compound’s reactivity and derivatization?

Answer:

The primary amine (-NH2) and secondary propylamino group (-NH-C3H7) exhibit distinct reactivity:

- Primary amine: Forms Schiff bases with aldehydes (e.g., 4-nitrobenzaldehyde) under mild conditions.

- Secondary amine: Requires harsher conditions (e.g., DMF at 130°C) for alkylation or acylation.

Steric hindrance from the propyl chain slows nucleophilic attack, favoring regioselective modifications at the primary amine .

Basic: What purification methods are effective for isolating this compound?

Answer:

Recrystallization: Ethyl acetate or ethanol/water mixtures remove unreacted starting materials.

Column chromatography: Silica gel with ethyl acetate/hexane (3:7) elutes the product.

Distillation: For volatile byproducts, fractional distillation under reduced pressure is used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.